REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
96.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV (Space Velocity)=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the second column (
|
Type
|
CUSTOM
|
Details
|
at SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the third column (
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
CUSTOM
|
Details
|
The reaction in each column
|
Type
|
CUSTOM
|
Details
|
resulting from the
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.4% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
96.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV (Space Velocity)=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the second column (
|
Type
|
CUSTOM
|
Details
|
at SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the third column (
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
CUSTOM
|
Details
|
The reaction in each column
|
Type
|
CUSTOM
|
Details
|
resulting from the
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.4% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].C([O-])(=[O:8])C=C.[Na+]>>[C:1]([NH2:4])(=[O:8])[CH:2]=[CH2:3].[C:1](#[N:4])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
96.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV (Space Velocity)=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the second column (
|
Type
|
CUSTOM
|
Details
|
at SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
ADDITION
|
Details
|
introduced into the third column (
|
Type
|
CUSTOM
|
Details
|
at a temperature of 5° C. and SV=0.8 hr
|
Duration
|
0.8 h
|
Type
|
CUSTOM
|
Details
|
The reaction in each column
|
Type
|
CUSTOM
|
Details
|
resulting from the
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.4% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |